molecular formula C15H14N4O3 B11999972 1,6-Dihydropyridazine-3-carboxylic acid, 6-oxo-N2-(3-allyl-2-hydroxybenzylidene)hydrazide

1,6-Dihydropyridazine-3-carboxylic acid, 6-oxo-N2-(3-allyl-2-hydroxybenzylidene)hydrazide

Cat. No.: B11999972
M. Wt: 298.30 g/mol
InChI Key: YNQZLKGUVXJRFJ-CXUHLZMHSA-N
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Description

6-OXO-1,6-2H-PYRIDAZINE-3-CARBOXYLIC ACID (3-ALLYL-2-HO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-1,6-2H-PYRIDAZINE-3-CARBOXYLIC ACID (3-ALLYL-2-HO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 3-allyl-2-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-OXO-1,6-2H-PYRIDAZINE-3-CARBOXYLIC ACID (3-ALLYL-2-HO-BENZYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

6-OXO-1,6-2H-PYRIDAZINE-3-CARBOXYLIC ACID (3-ALLYL-2-HO-BENZYLIDENE)-HYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its biological activity.

    Agriculture: Possible application as a pesticide or herbicide.

    Materials Science: Use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-OXO-1,6-2H-PYRIDAZINE-3-CARBOXYLIC ACID (3-ALLYL-2-HO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar structures and biological activities.

    Hydrazine Derivatives: Compounds that share the hydrazine functional group.

Uniqueness

6-OXO-1,6-2H-PYRIDAZINE-3-CARBOXYLIC ACID (3-ALLYL-2-HO-BENZYLIDENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C15H14N4O3/c1-2-4-10-5-3-6-11(14(10)21)9-16-19-15(22)12-7-8-13(20)18-17-12/h2-3,5-9,21H,1,4H2,(H,18,20)(H,19,22)/b16-9+

InChI Key

YNQZLKGUVXJRFJ-CXUHLZMHSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=NNC(=O)C=C2)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=NNC(=O)C=C2)O

Origin of Product

United States

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